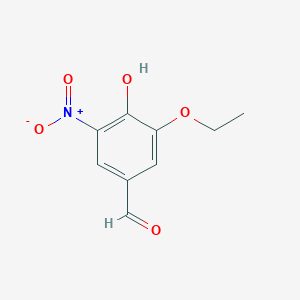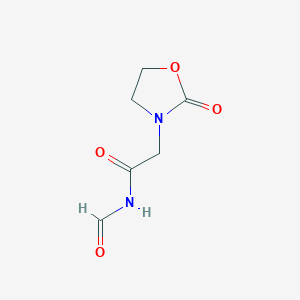
3-Oxazolidineacetamide, N-formyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxazolidineacetamide, N-formyl-2-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amide that contains a five-membered ring with an oxygen and nitrogen atom. In
Mecanismo De Acción
The mechanism of action of 3-Oxazolidineacetamide, N-formyl-2-oxo- is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
3-Oxazolidineacetamide, N-formyl-2-oxo- has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Oxazolidineacetamide, N-formyl-2-oxo- in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Oxazolidineacetamide, N-formyl-2-oxo-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research on the synthesis of analogs of 3-Oxazolidineacetamide, N-formyl-2-oxo- may lead to the development of new and more potent compounds with potential therapeutic applications.
In conclusion, 3-Oxazolidineacetamide, N-formyl-2-oxo- is a promising compound with potential applications in various scientific fields. Its simple synthesis method, stability, and potential therapeutic applications make it an interesting compound for further research.
Métodos De Síntesis
The synthesis method of 3-Oxazolidineacetamide, N-formyl-2-oxo- involves the reaction of N-formyl-2-oxo-3-pyrroline with ammonia gas in the presence of a catalyst. The reaction results in the formation of 3-Oxazolidineacetamide, N-formyl-2-oxo- with a yield of approximately 80%. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Oxazolidineacetamide, N-formyl-2-oxo- has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules. It has also been used as a ligand in coordination chemistry studies.
Propiedades
Número CAS |
172514-90-8 |
|---|---|
Nombre del producto |
3-Oxazolidineacetamide, N-formyl-2-oxo- |
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
N-formyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O4/c9-4-7-5(10)3-8-1-2-12-6(8)11/h4H,1-3H2,(H,7,9,10) |
Clave InChI |
YNVYVKNDHMSVRW-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)NC=O |
SMILES canónico |
C1COC(=O)N1CC(=O)NC=O |
Otros números CAS |
172514-90-8 |
Sinónimos |
3-Oxazolidineacetamide, N-formyl-2-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)


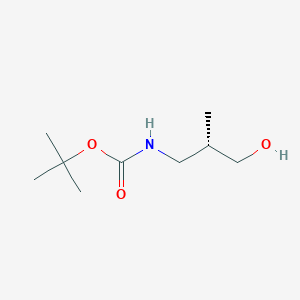

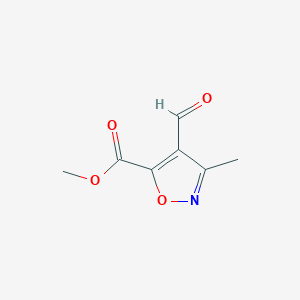


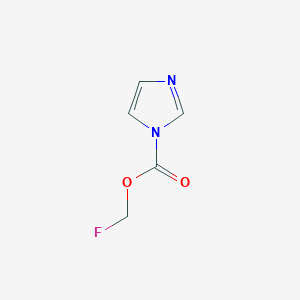
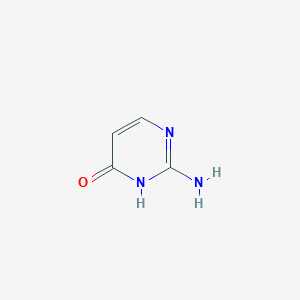
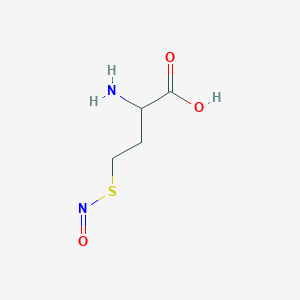

![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
